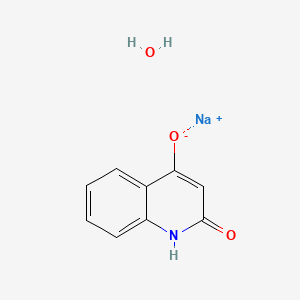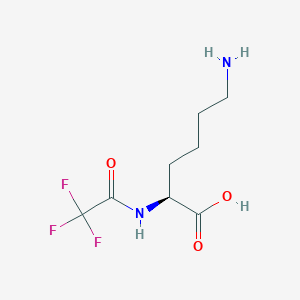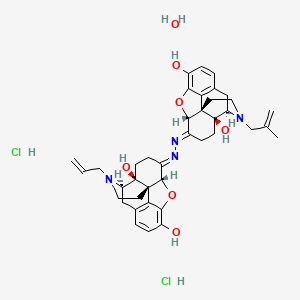![molecular formula C46H78N2O35 B12063211 beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)
beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is a complex oligosaccharide. This structure is composed of multiple sugar units linked together through glycosidic bonds. The compound includes galactose (GAL), N-acetylglucosamine (GLCNAC), fucose (FUC), and glucose (GLC) residues. Such oligosaccharides are often found in glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC involves multiple steps of glycosylation reactions. Each sugar unit is sequentially added using specific glycosyl donors and acceptors under controlled conditions. Protecting groups are often used to prevent unwanted reactions at other hydroxyl groups.
Glycosylation Reactions: The process typically starts with the activation of a glycosyl donor, such as a trichloroacetimidate or thioglycoside, in the presence of a promoter like a Lewis acid (e.g., BF3·OEt2) or a base (e.g., AgOTf).
Protecting Groups: Common protecting groups include acetyl, benzyl, and silyl groups, which are selectively removed after each glycosylation step to expose the hydroxyl group for the next reaction.
Coupling Reactions: The coupling of fucose to the galactose residue is achieved using fucosyltransferase enzymes or chemical methods involving fucosyl donors.
Industrial Production Methods
Industrial production of such complex oligosaccharides often employs enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protecting groups and harsh chemicals. This method is scalable and can produce high yields of the desired oligosaccharide.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the sugar units can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert aldehyde groups to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or azides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Periodate (IO4-) and permanganate (MnO4-) are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halides (e.g., HCl, HBr) and azides (e.g., NaN3) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the terminal glucose unit can yield gluconic acid, while reduction can produce glucitol.
科学的研究の応用
Chemistry
In chemistry, beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology
In biological research, this oligosaccharide is studied for its role in cell-cell interactions, particularly in the immune system. It is involved in the recognition and binding of pathogens, as well as in the modulation of immune responses.
Medicine
In medicine, this compound is explored for its potential in developing vaccines and therapeutic agents. Its ability to mimic natural glycan structures makes it a candidate for designing glycomimetic drugs.
Industry
In the industrial sector, beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is used in the production of glycoproteins and glycolipids for various applications, including cosmetics and food additives.
作用機序
The mechanism of action of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC involves its interaction with specific receptors and enzymes in biological systems. The compound binds to lectins and glycosyltransferases, influencing cell signaling pathways and immune responses. Its structure allows it to mimic natural glycans, thereby modulating biological processes such as cell adhesion, migration, and immune recognition.
類似化合物との比較
Similar Compounds
Lacto-N-fucopentaose I: Similar structure but lacks some of the glycosidic linkages present in the target compound.
Lacto-N-difucohexaose I: Contains additional fucose residues compared to the target compound.
Lacto-N-tetraose: A simpler oligosaccharide with fewer sugar units.
Uniqueness
The uniqueness of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC lies in its specific glycosidic linkages and the presence of multiple sugar units, which confer distinct biological properties. Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMANVATPOJSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
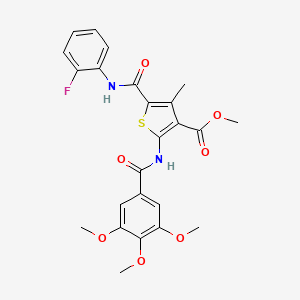


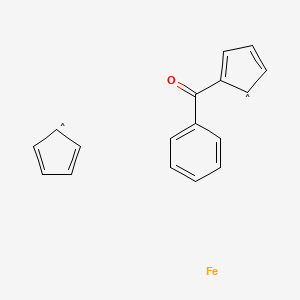
![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)


![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


